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Compound of Interest

Methyl 3,6-dibromopyrazine-2-
Compound Name:
carboxylate

Cat. No. B576689

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
3,6-dibromopyrazine-2-carboxylate, a key intermediate in medicinal chemistry and materials
science. Due to the limited availability of published experimental spectra for this specific
compound, this document presents a combination of predicted data based on established
spectroscopic principles and data from closely related analogues. Furthermore, a detailed
experimental protocol for its synthesis and characterization is provided to enable its preparation
and validation in a laboratory setting.

Chemical and Physical Properties

Methyl 3,6-dibromopyrazine-2-carboxylate is a halogenated heterocyclic compound. Its
structure and key physical properties are summarized below.
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Property Value Reference
CAS Number 13301-04-7 [1]
Molecular Formula CeH4Br2N20:2 [1]
Molecular Weight 295.92 g/mol [1]
Melting Point 66-68 °C [1]

Expected to be a solid at room
Appearance
temperature

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for Methyl 3,6-
dibromopyrazine-2-carboxylate.

'H NMR Spectroscopy (Predicted)

The H NMR spectrum is expected to show two singlets corresponding to the methyl ester
protons and the pyrazine ring proton.

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
~8.7 Singlet 1H Pyrazine C5-H
~4.0 Singlet 3H OCHs

Predicted in CDCls. Chemical shifts for pyrazine protons are influenced by the electron-
withdrawing effects of the bromine atoms and the carboxylate group.

3C NMR Spectroscopy (Predicted)

The 13C NMR spectrum is predicted to show four distinct signals for the carbon atoms of the
pyrazine ring and the carboxylate group, in addition to the signal for the methyl group.
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Chemical Shift (6, ppm) Assighment
~163 C=0 (ester)
~150 Pyrazine C2
~145 Pyrazine C6
~140 Pyrazine C3
~135 Pyrazine C5
~53 OCHs

Predicted in CDClIs. The exact chemical shifts can vary based on the solvent and experimental
conditions.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the stretching vibrations of the carbonyl group of the
ester and the various bonds within the aromatic ring system.

Wavenumber (cm~?) Intensity Assignment
~3100-3000 Weak-Medium C-H stretch (aromatic)
~2950 Weak C-H stretch (methyl)
1735-1715 Strong C=0 stretch (ester)
~1550-1400 Medium-Strong c=c a-nd C_:N stretching

(pyrazine ring)
1300-1100 Strong C-O stretch (ester)
Below 800 Medium-Strong C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry is expected to show a characteristic isotopic pattern for a molecule
containing two bromine atoms.
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mlz lon
294, 296, 298 [M]*
263, 265, 267 [M-OCHs]*

The isotopic pattern for two bromine atoms will show relative intensities of approximately 1:2:1
for the [M]*, [M+2]*, and [M+4]* peaks.

Experimental Protocols
Synthesis of Methyl 3,6-dibromopyrazine-2-carboxylate

A plausible synthetic route to Methyl 3,6-dibromopyrazine-2-carboxylate is via a Sandmeyer
reaction starting from Methyl 3-aminopyrazine-2-carboxylate.

Reaction Scheme:

Synthesis Pathway

\ 1. NaNO2, HBr (aq) (
(Methyl 3-aminopyrazine-2-carboxylate) 210556 :kDiazonium Salt Intermediate CUBHLH (Methyl 3,6-dibromopyrazine-2-carboxylate)

Click to download full resolution via product page
Caption: Proposed synthesis of Methyl 3,6-dibromopyrazine-2-carboxylate.

Materials:

Methyl 3-aminopyrazine-2-carboxylate

Sodium nitrite (NaNOz2)

Hydrobromic acid (HBr, 48% aqueous solution)

Copper(l) bromide (CuBr)
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 Diethyl ether

o Saturated sodium bicarbonate solution
e Brine

e Anhydrous magnesium sulfate (MgSQOa)
» Deionized water

e Ice

Procedure:

o Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer and a
thermometer, suspend Methyl 3-aminopyrazine-2-carboxylate in an aqueous solution of
hydrobromic acid. Cool the mixture to 0-5 °C in an ice-salt bath.

e Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the
temperature remains below 5 °C. Stir the mixture for an additional 30 minutes at this
temperature after the addition is complete. The formation of the diazonium salt is indicated
by a change in the color of the solution.

o Sandmeyer Reaction: In a separate flask, dissolve copper(l) bromide in hydrobromic acid
and cool it in an ice bath.

e Slowly add the cold diazonium salt solution to the CuBr/HBr solution. Vigorous evolution of
nitrogen gas should be observed.

 After the addition is complete, allow the reaction mixture to warm to room temperature and
then heat to 50-60 °C for 1 hour to ensure the reaction goes to completion.

o Work-up and Purification: Cool the reaction mixture to room temperature and extract the
product with diethyl ether.

e Wash the combined organic layers with saturated sodium bicarbonate solution, followed by
brine.
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» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to obtain the crude product.

 Purify the crude product by column chromatography on silica gel or by recrystallization from
a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure Methyl
3,6-dibromopyrazine-2-carboxylate.

Spectroscopic Characterization Workflow

The following diagram outlines the workflow for the spectroscopic analysis of the synthesized
compound.

Characterization Workflow

Synthesized Compoundj

Dissolve in CDCls Prepare KBr pellet Dissolve in suitable solvent
for NMR analysis for IR analysis for MS analysis
Y Y Y
EH and 3C NMR Spectroscopa GT-IR Spectroscopa [Mass Spectrometry (e.g., ESI-MSD

v
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Caption: Workflow for spectroscopic analysis.

Instrumentation and Parameters:

e NMR Spectroscopy:
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o Instrument: A 400 MHz or higher field NMR spectrometer.

o Solvent: Deuterated chloroform (CDClIs) with tetramethylsilane (TMS) as an internal
standard.

o Experiments: 'H NMR, 3C NMR, and optionally 2D correlation experiments (COSY,
HSQC, HMBC) for unambiguous assignment.

e IR Spectroscopy:

o Instrument: A Fourier-transform infrared (FT-IR) spectrometer.

o Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount
of the sample or analyze as a thin film.

o Range: 4000-400 cm~1.

e Mass Spectrometry:

o Instrument: An electrospray ionization (ESI) or electron impact (El) mass spectrometer.

o Mode: Positive ion mode is typically used.

o Analysis: High-resolution mass spectrometry (HRMS) is recommended for accurate mass
determination and confirmation of the elemental composition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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dibromopyrazine-2-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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